molecular formula C12H16N5O7P B12692185 ((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid CAS No. 117627-23-3

((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid

Cat. No.: B12692185
CAS No.: 117627-23-3
M. Wt: 373.26 g/mol
InChI Key: QYYJHQALAIQUOU-XLPZGREQSA-N
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Description

((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid: is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a phosphoryl group, making it a unique molecule with diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid typically involves multiple steps, including the formation of the purine base, the construction of the tetrahydrofuran ring, and the introduction of the phosphoryl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the purine base or the phosphoryl group, resulting in the formation of amines or phosphines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or phosphines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid exerts its effects involves interactions with specific molecular targets. The purine base can bind to nucleic acids, influencing DNA and RNA synthesis. The phosphoryl group can participate in phosphorylation reactions, affecting various signaling pathways and enzymatic activities.

Comparison with Similar Compounds

    Adenosine: A nucleoside with a similar purine base but lacking the tetrahydrofuran ring and phosphoryl group.

    Ribavirin: An antiviral compound with a similar purine base but different functional groups.

    Acyclovir: An antiviral drug with a similar purine base but a different sugar moiety.

Uniqueness: The unique combination of the purine base, tetrahydrofuran ring, and phosphoryl group in ((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid distinguishes it from other compounds. This unique structure imparts specific chemical properties and biological activities, making it valuable for various applications in research and industry.

Properties

CAS No.

117627-23-3

Molecular Formula

C12H16N5O7P

Molecular Weight

373.26 g/mol

IUPAC Name

2-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C12H16N5O7P/c13-11-10-12(15-4-14-11)17(5-16-10)8-1-6(18)7(24-8)2-23-25(21,22)3-9(19)20/h4-8,18H,1-3H2,(H,19,20)(H,21,22)(H2,13,14,15)/t6-,7+,8+/m0/s1

InChI Key

QYYJHQALAIQUOU-XLPZGREQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(CC(=O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(CC(=O)O)O)O

Origin of Product

United States

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